Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3’-azetidine]-1’-carboxylate is a complex organic compound. It contains a spirocyclic structure, which is a compound with two rings that share only one atom . The compound also contains a benzoxazepine group, which is a seven-membered ring with one oxygen and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzoxazepine and azetidine rings would likely contribute to the rigidity of the molecule, while the tert-butyl group would add bulkiness .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The carboxylate group could potentially undergo reactions such as esterification or amide formation. The benzoxazepine and azetidine rings might also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Regioselective Peroxylation and Ring-Opening Reactions
A study by Hajra et al. (2019) demonstrated the regioselective C3-peroxylation of spiro-aziridine and spiro-epoxy oxindoles using aqueous tert-butyl hydroperoxide. This method provides an easy access to 3-peroxyoxindoles, which can undergo acid-mediated rearrangement to yield unprecedented 2-hydroxy-2-substituted-2H-benzo[b][1,4]oxazin-3(4H)-ones. This protocol is highlighted for its efficiency in opening simple phenyl aziridine with excellent regioselectivity, underlining its potential for synthesizing complex molecular architectures Hajra et al., Organic letters, 2019.
Photochemical and Thermal Rearrangement
Research by Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, providing clear evidence supporting the stereoelectronic theory. This work elucidated the mechanisms underlying the regioselectivities observed in these rearrangements, offering insights into the behavior of spirooxaziridines under various conditions Lattes et al., Journal of the American Chemical Society, 1982.
Crystal Structure Analysis
A study on the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate by Dong et al. (1999) showcases the molecule's mirror symmetry and the conformations of its constituent rings. This research provides foundational knowledge for understanding the spatial arrangement and potential reactivity of such spiro compounds Dong et al., Acta Crystallographica Section C-crystal Structure Communications, 1999.
Cyclization and Ring Expansion
Varlamov et al. (1999) investigated the intramolecular cyclization of gem-benzylaminoallylcyclohexane, leading to the formation of spiro[tetrahydrobenz-2-azepine-3-cyclohexane]. This work underscores the versatility of spiro compounds in cyclization reactions, contributing to the synthetic toolbox for constructing complex nitrogen-containing cycles Varlamov et al., Chemistry of Heterocyclic Compounds, 1999.
Three-Component Cascade Reactions
Zanobini et al. (2006) developed a one-pot three-component reaction for the direct conversion of alkylhydroxylamine hydrochlorides, formaldehyde, or an alkyl glyoxylate, and bicyclopropylidene to furnish 3-spirocyclopropanated 2-azetidinones. This methodology exemplifies the innovative approaches to accessing β-lactam structures, highlighting the functional versatility of spirocyclopropanated compounds Zanobini et al., European Journal of Organic Chemistry, 2006.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-15(2,3)21-14(19)18-10-16(11-18)9-17-8-12-6-4-5-7-13(12)20-16/h4-7,17H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSOUYRALRROEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.